(2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid
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Overview
Description
(2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid is a complex organic compound characterized by its unique stereochemistry This compound features multiple chiral centers, making it an interesting subject for stereoselective synthesis and various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid typically involves multiple steps, including the formation of the hexyl chain, introduction of the benzyloxy group, and the establishment of the chiral centers. Common synthetic routes may include:
Formation of the Hexyl Chain: This can be achieved through the use of Grignard reagents or other alkylation methods.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl alcohol and a suitable protecting group strategy.
Establishment of Chiral Centers: Stereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, are employed to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides, thiols, or amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereoselective synthesis and chiral catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,5R)-3-Methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid .
- (2R,3S)/(2R,3R)/(2S,3S)-2,3-dihydroxybutanedioic acid .
Uniqueness
(2S,3S,5R)-5-(benzyloxy)-2-hexyl-3-hydroxyhexadecanoic acid is unique due to its specific stereochemistry and the presence of both benzyloxy and hydroxy functional groups
Properties
Molecular Formula |
C29H50O4 |
---|---|
Molecular Weight |
462.7 g/mol |
IUPAC Name |
(2S,3S,5R)-2-hexyl-3-hydroxy-5-phenylmethoxyhexadecanoic acid |
InChI |
InChI=1S/C29H50O4/c1-3-5-7-9-10-11-12-13-17-21-26(33-24-25-19-15-14-16-20-25)23-28(30)27(29(31)32)22-18-8-6-4-2/h14-16,19-20,26-28,30H,3-13,17-18,21-24H2,1-2H3,(H,31,32)/t26-,27+,28+/m1/s1 |
InChI Key |
NYMBAVXCWMVOCP-PKTNWEFCSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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